molecular formula C9H15N3O B7502152 N-(2-imidazol-1-ylethyl)butanamide

N-(2-imidazol-1-ylethyl)butanamide

Cat. No.: B7502152
M. Wt: 181.23 g/mol
InChI Key: KOVFAZUIRYCSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-imidazol-1-ylethyl)butanamide is a synthetic organic compound featuring an imidazole heterocycle linked to a butanamide chain via an ethyl spacer. This structure classifies it among imidazole-containing compounds, a group renowned for its wide spectrum of biological activities and significant presence in medicinal chemistry . The imidazole ring is a fundamental building block in many natural substances and commercial drugs, known for its amphoteric nature and excellent solubility in polar solvents, which can favorably influence the pharmacokinetic properties of drug candidates . While specific data on this exact molecule is limited, its core structure suggests potential for diverse research applications. Scientists may investigate its role as a key synthon in the development of new therapeutic agents, exploring areas such as antimicrobial, antifungal, or antitumor activities, which are commonly associated with imidazole derivatives . The molecule's architecture, comprising a polar head group and a lipophilic tail, also makes it a candidate for studies in drug-induced phospholipidosis (DIP), a form of lysosomal storage disorder caused by certain cationic amphiphilic drugs . Researchers can use this compound to probe the inhibition of lysosomal phospholipase A2 (PLA2G15), a key enzyme target in DIP, to better understand and predict this form of drug toxicity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazol-1-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-3-9(13)11-5-7-12-6-4-10-8-12/h4,6,8H,2-3,5,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVFAZUIRYCSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N-(2-imidazol-1-ylethyl)butanamide serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Reaction Type Description
Cyclization Formation of cyclic compounds through intramolecular reactions.
Substitution Introduction of different functional groups via nucleophilic substitution.

Biology

This compound has been studied for its potential antimicrobial and antifungal properties . Research indicates that derivatives of this compound exhibit significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

This compound is being investigated for its therapeutic potential in drug development:

  • Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory responses, suggesting its use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth by targeting hypoxic tumor cells, which are often resistant to conventional therapies.

Case Study 1: Hypoxia Targeting in Cancer Therapy

A study published in Open MedScience explored the use of nitroimidazole derivatives, including this compound, as hypoxia-selective agents in cancer therapy. The research demonstrated that these compounds could localize within hypoxic tumor regions, enhancing the efficacy of radiotherapy by acting as radiosensitizers .

Findings:

  • Uptake Ratios : The uptake of these compounds in hypoxic versus aerobic conditions was significantly higher, indicating their potential as targeted therapies.
Compound Tumor Uptake (%) Hypoxia Selective Factor (HSF)
This compound67.2% at 0% O₂0.84
Control Compound40% at 0% O₂0.64

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Results:

  • Effective against Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(2-Imidazol-1-ylethyl)butanamide belongs to a broader class of amides with auxiliary functional groups. Key comparisons include:

Compound Directing Group Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound Imidazole (N-donor) ~195.2 (calculated) Amide, imidazole, ethyl spacer Metal coordination, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate ~235.3 Amide, hydroxyl, dimethyl C–H bond functionalization
N-Phenylacetamide None (simple amide) ~135.2 Amide, phenyl Solubility studies, intermediates

Key Observations :

  • Solubility: The imidazole moiety increases polarity compared to simple amides like N-phenylacetamide, suggesting improved solubility in polar solvents (e.g., DMSO or methanol).
  • Steric Effects : The ethyl spacer in the target compound reduces steric hindrance around the imidazole ring compared to bulkier analogs, favoring substrate access in catalytic systems.
Reactivity in Metal-Mediated Reactions

Imidazole-containing amides are well-documented in coordination chemistry. For example, imidazole derivatives like histidine are natural ligands in metalloenzymes. By contrast, the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H activation in palladium-catalyzed reactions . Theoretical studies suggest that this compound could stabilize transition metals (e.g., Cu or Pd) more effectively than monodentate amides, though experimental validation is needed.

Pharmacological Potential

Imidazole derivatives are prevalent in drug design (e.g., antifungals like ketoconazole).

Q & A

Q. What are the optimal synthetic routes for N-(2-imidazol-1-ylethyl)butanamide, and how can purity be ensured?

Methodological Answer:

  • Synthesis Steps : Multi-step routes are common for imidazole-linked amides. A typical pathway involves:
    • Imidazole Alkylation : React imidazole with 1,2-dibromoethane in DMF under reflux (60–80°C) to form 2-imidazol-1-ylethyl bromide .
    • Amide Coupling : React the alkylated intermediate with butanoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purity Control :
    • Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key peaks include:
    • Imidazole protons: δ 7.4–7.6 ppm (singlet, 2H).
    • Ethyl linker: δ 3.8–4.2 ppm (triplet, -CH2- adjacent to imidazole) .
    • Butanamide carbonyl: δ 170–172 ppm in 13C NMR .
  • Mass Spectrometry : ESI-MS expected molecular ion [M+H]+ at m/z 224.3 .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹; imidazole C=N at ~1600 cm⁻¹ .

Q. How does solvent choice impact the stability of this compound during storage?

Methodological Answer:

  • Stability Tests :
    • Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the amide bond .
    • Avoid aqueous buffers (pH > 8) to minimize imidazole ring oxidation .
  • Degradation Analysis : Use HPLC-UV (λ = 254 nm) to track decomposition products over time .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

Methodological Answer:

  • Key Modifications :
    • Imidazole Substitution : Introduce electron-withdrawing groups (e.g., -NO2) at C4 to enhance binding to ATP pockets in kinases .
    • Butanamide Chain : Lengthening the chain to pentanamide improves hydrophobic interactions but may reduce solubility .
  • Assay Design :
    • Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2) to measure IC50 values .
    • Compare with control compounds (e.g., staurosporine) to validate selectivity .

Q. How should researchers resolve contradictions in reported biological activity data for imidazole-based amides?

Methodological Answer:

  • Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for tubulin inhibition) may arise from:
    • Assay Conditions : Differences in ATP concentration (1 mM vs. 100 µM) or temperature (25°C vs. 37°C) .
    • Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew results .
  • Resolution Strategy :
    • Replicate assays under standardized conditions (e.g., CLIA guidelines).
    • Validate purity via orthogonal methods (NMR + LC-MS) .

Q. What computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structure (e.g., PDB ID 1M17 for tubulin) and remove water/ions .
    • Ligand Docking : Use AutoDock Vina with flexible imidazole and amide groups; prioritize poses with H-bonds to Asp26/Glu183 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Critical Notes

  • Contradictions : reports tubulin inhibition, while emphasizes kinase targets. This divergence highlights context-dependent mechanisms; validate targets via siRNA knockdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.